![molecular formula C13H15Cl3N2O4S B2854160 Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate CAS No. 914234-84-7](/img/structure/B2854160.png)
Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The empirical formula for this compound is C13H16Cl2N2O4S and it has a molecular weight of 367.25 . The SMILES string for this compound is CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes this compound, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl . This indicates the presence of an ethyl group (CC), a carbonyl group (C=O), a piperazine ring (N1CCN(CC1)), a sulfonyl group (S(=O)(=O)), and a 2,3,4-trichlorophenyl group (c2cc(Cl)ccc2Cl).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C13H16Cl2N2O4S), molecular weight (367.25), and its SMILES string (CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl) .Orientations Futures
The future directions for research on Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activity, and development of new compounds with different biological profiles . The continuous search for new antimicrobial agents and the development of clinically active drugs rely increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Propriétés
IUPAC Name |
ethyl 4-(2,3,4-trichlorophenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O4S/c1-2-22-13(19)17-5-7-18(8-6-17)23(20,21)10-4-3-9(14)11(15)12(10)16/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNIYBLDQUSIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
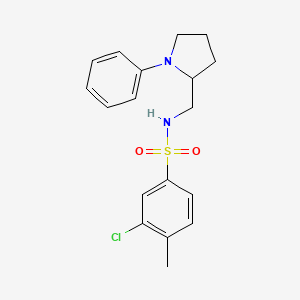
![4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol](/img/structure/B2854079.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2854082.png)


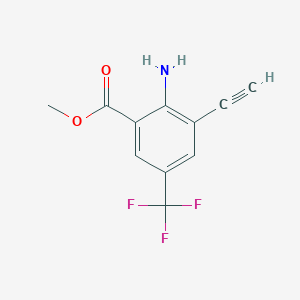
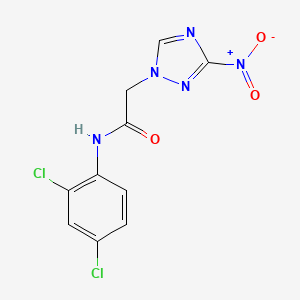
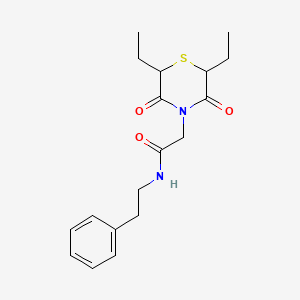
![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2854096.png)
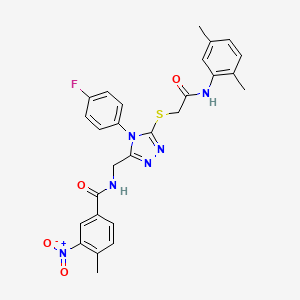

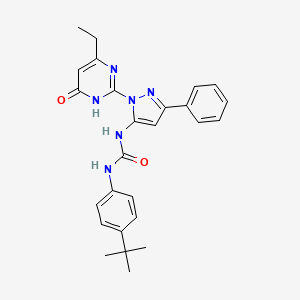
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)
